4-Tetrazol-1-yl-phenol
Overview
Description
4-Tetrazol-1-yl-phenol is a chemical compound with the molecular formula C7H6N4O and a molecular weight of 162.148 g/mol . It is characterized by the presence of a tetrazole ring attached to a phenol group. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets, including enzymes and receptors . For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 .
Mode of Action
It’s known that tetrazole compounds can act as metabolism-resistant isosteric replacements for carboxylic acids . This property allows them to interact with biological targets in a similar manner to carboxylic acids, but with increased stability. For example, some tetrazole compounds inhibit the fungal enzyme cytochrome P450, leading to antifungal effects .
Biochemical Pathways
Tetrazole compounds are known to influence various biochemical pathways due to their diverse biological activities . For instance, inhibition of the fungal enzyme cytochrome P450 can disrupt the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
It’s known that tetrazole compounds generally exhibit high gastrointestinal absorption .
Result of Action
Tetrazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Biochemical Analysis
Biochemical Properties
4-Tetrazol-1-yl-phenol plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s tetrazole ring structure allows it to form stable complexes with metal ions, which can be essential for enzyme catalysis and protein stabilization . Additionally, this compound can act as a ligand, binding to specific proteins and modulating their activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of enzymes involved in signal transduction, leading to altered cellular responses. Furthermore, this compound can affect the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, this compound can become toxic, leading to adverse effects such as cellular damage and impaired metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, this compound may enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can influence energy production and metabolic processes . Its localization within the cell can also affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 4-Tetrazol-1-yl-phenol typically involves the formation of the tetrazole ring followed by its attachment to a phenol group. One common method for synthesizing tetrazole derivatives is through the reaction of nitriles with sodium azide in the presence of a catalyst . This reaction can be carried out under mild conditions, making it suitable for various functional groups.
Industrial production methods for tetrazole derivatives often involve the use of triethyl orthoformate and sodium azide, which react to form the tetrazole ring . The reaction conditions typically include the use of an acidic medium to facilitate the formation of the tetrazole ring.
Chemical Reactions Analysis
4-Tetrazol-1-yl-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in tetrazole derivatives can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tetrazol-1-yl-phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Tetrazol-1-yl-phenol can be compared with other tetrazole derivatives, such as:
1H-Tetrazole: A simpler tetrazole compound used in various chemical reactions and as a building block for more complex molecules.
5-Phenyl-1H-tetrazole: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
2H-Tetrazole: Another tetrazole derivative with applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its combination of the tetrazole ring with a phenol group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(tetrazol-1-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKWXIVFCNRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337472 | |
Record name | 4-Tetrazol-1-yl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64001-11-2 | |
Record name | 4-Tetrazol-1-yl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-hydroxyphenyl)-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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